molecular formula C14H10F2O3 B1422165 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid CAS No. 1261903-90-5

3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

Cat. No. B1422165
M. Wt: 264.22 g/mol
InChI Key: ZWSJZDJCJQRNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds titled “1-(2,5/3,5-difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones” were synthesized via Claisen-Schmidt condensation under basic conditions .

Scientific Research Applications

Metabolic Pathways and Biodegradation

  • Biodegradation by Pseudomonas putida : Studies have shown that Pseudomonas putida can metabolize various methoxybenzoic acids, including 3,5-dimethoxy-4-hydroxybenzoic and 3,4-dihydroxy-5-methoxybenzoic acids, producing methanol and other metabolites. This indicates a potential pathway for the biodegradation of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid (Donnelly & Dagley, 1980).

Chemical Synthesis and Functionalization

  • Regioexhaustive Functionalization : The difluorophenols, including 3,5-difluorophenol, have been converted into various hydroxybenzoic acids through organometallic intermediates, demonstrating the chemical versatility and potential applications of compounds like 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid in synthesis (Marzi, Gorecka & Schlosser, 2004).

Antimicrobial and Molluscicidal Activities

  • Biological Activities : Research on prenylated benzoic acid derivatives has demonstrated antimicrobial and molluscicidal activities, suggesting similar potential for 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid and its derivatives (Orjala et al., 1993).

Photocycloaddition and Radical Formation

  • Photocycloaddition Reactions : Research has shown that methoxybenzoic acid derivatives undergo [2+2] photocycloaddition, leading to functionalized alkyloxyenones. This suggests the potential of 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid in photocycloaddition reactions (Hoffmann & Pete, 1998).
  • Radical Zwitterions Formation : Studies on methoxylated benzoic acids have shown the formation of radical zwitterions when reacting with electron transfer agents. This could be relevant for 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid in radical chemistry applications (Steenken, O'Neill & Schulte‐Frohlinde, 1977).

Inhibitory Effects in Biochemical Processes

  • Inhibition of Catechol O-Methyltransferase : Research on hydroxy-methoxybenzoic acids has shown that they can inhibit catechol O-methyltransferase, suggesting potential inhibitory roles for 3-(3,5-Difluorophenyl)-5-methoxybenzoic acid in similar biochemical pathways (Borchardt & Huber, 1982).

properties

IUPAC Name

3-(3,5-difluorophenyl)-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-13-5-8(2-10(6-13)14(17)18)9-3-11(15)7-12(16)4-9/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSJZDJCJQRNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689637
Record name 3',5'-Difluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Difluorophenyl)-5-methoxybenzoic acid

CAS RN

1261903-90-5
Record name 3',5'-Difluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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